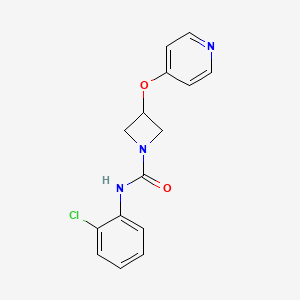![molecular formula C19H17F3N6O B2449552 6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine CAS No. 956169-61-2](/img/structure/B2449552.png)
6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a lot of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of this compound involves various pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . The cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 289 °C and a yield of 90% . The IR (KBr, cm -1) is 3265, 3396 (NH 2 str.) . The 1 H NMR (400 MHz, CDCl 3) is δ 3.91 (s, 3H, OCH 3), 6.33 (s, 2H, NH 2, exchangeable with D 2 O), 7.02-7.04 (d, 2H, J =8.0 Hz, 3′,5′- H), 7.58 (s, 1H, 6-H), 7.60 (m, 3H, 4′′,3′′,5′′-H), 7.91-7.93 (d, 2H, J =8.0 Hz, 2′,6′-H), 8.26-8.27 (d, 2H, J =8.0 Hz, 2′′,6′′-H) .Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity : Nassar et al. (2016) synthesized a range of pyrazolo pyrimidine derivatives, including 6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-a]pyrimidin-7-amine. They evaluated their antiproliferative activities, contributing to the field of medicinal chemistry with potential applications in cancer research (Nassar et al., 2016).
Synthesis of Pyrazolo Pyrimidine Derivatives : Li-feng (2011) reported the synthesis and characterization of several 6-arylsubstituted pyrazolo pyrimidine derivatives, emphasizing their biological activities in medicine. This study demonstrates the compound's potential for the development of new pharmaceuticals (Li-feng, 2011).
Potential Antimicrobial Agents : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and screened them for antibacterial and antifungal activities. This research highlights the compound's significance in developing new antimicrobial agents (Holla et al., 2006).
Chemistry of Substituted Pyrazolo Pyrimidines : Chimichi et al. (1996) explored the reaction mechanisms involving pyrazolo pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications in various scientific fields (Chimichi et al., 1996).
Quantum Chemical Calculations : Saracoglu et al. (2019) conducted a study on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, performing quantum-chemical calculations to find molecular properties. This research is significant for understanding the electronic structure of such compounds (Saracoglu et al., 2019).
Hydrogen-Bonded Chains in Isostructural Derivatives : Portilla et al. (2005) analyzed the hydrogen-bonded chains in isostructural pyrazolo pyrimidine derivatives, contributing to the field of crystallography and molecular interactions (Portilla et al., 2005).
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c1-10-16(11-4-6-12(29-3)7-5-11)18(23)28-15(25-10)8-14(26-28)13-9-24-27(2)17(13)19(20,21)22/h4-9H,23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHOLQJMJBJSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=C(N(N=C4)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)



![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)
![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)



![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2449486.png)
![Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2449492.png)